molecular formula C22H34N4O2 B3292962 4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide CAS No. 882660-39-1

4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide

Cat. No.: B3292962
CAS No.: 882660-39-1
M. Wt: 386.5 g/mol
InChI Key: YXJAJKBXQHMYLJ-UHFFFAOYSA-N
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Description

4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide: . This compound is known for its unique structure and reactivity, making it a subject of interest for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The cyclohexylamine is then reacted with cyclopropylmethylpiperazine under controlled conditions to form the intermediate piperazine derivative. Subsequent reactions with methoxybenzamide and amino groups lead to the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group.

  • Reduction: : Reducing nitro groups to amino groups.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reagents are hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: : Reagents such as alkyl halides and strong bases are often used.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structure and reactivity. Similar compounds include other benzamide derivatives and piperazine-containing molecules. These compounds may have similar applications but differ in their chemical properties and biological activities.

List of Similar Compounds

  • Volasertib: : A known inhibitor of polo-like kinases.

  • Other benzamide derivatives: : Various compounds with similar benzamide structures.

  • Piperazine derivatives: : Compounds containing piperazine rings with different substituents.

Properties

IUPAC Name

4-amino-N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-28-21-14-17(4-9-20(21)23)22(27)24-18-5-7-19(8-6-18)26-12-10-25(11-13-26)15-16-2-3-16/h4,9,14,16,18-19H,2-3,5-8,10-13,15,23H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJAJKBXQHMYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)N3CCN(CC3)CC4CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide
Reactant of Route 2
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4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide
Reactant of Route 3
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4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide
Reactant of Route 4
4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide
Reactant of Route 5
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4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide
Reactant of Route 6
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4-amino-N-(trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-3-methoxybenzamide

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